2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4OS/c1-21-6-8-22(9-7-21)17(24)10-15-12-25-18-20-16(11-23(15)18)13-2-4-14(19)5-3-13/h2-5,11-12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBUISCOMUIBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone represents a significant structure in medicinal chemistry due to its potential biological activities. This compound is part of the imidazo[2,1-b]thiazole family, which has been extensively studied for various pharmacological effects, including anticancer, antimicrobial, and antiviral properties.
Chemical Structure and Properties
The molecular formula of the compound is C_{18}H_{20}F_{N}_{5}S with a molecular weight of approximately 357.45 g/mol. The structure features a fluorophenyl group and a piperazine moiety, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research has shown that compounds containing the imidazo[2,1-b]thiazole scaffold exhibit a range of biological activities:
- Anticancer Activity : Studies indicate that derivatives of imidazo[2,1-b]thiazole can induce cytotoxic effects against various cancer cell lines. For instance, compounds have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7 .
- Antimicrobial Properties : Some derivatives demonstrate significant activity against bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways .
- Antiviral Effects : Certain compounds have shown promise against viral infections by inhibiting viral replication or interfering with viral entry into host cells .
Anticancer Studies
A study published in European Journal of Medicinal Chemistry highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. The compounds were tested against several cancer cell lines, revealing that:
- Compound 6d exhibited an IC50 of 0.86 µM against CEM cells.
- Compound 7g showed improved activity against FM3A cells with an IC50 value of 0.20 µM .
Antimicrobial Activity
In another investigation focusing on antimicrobial properties, it was found that:
- Compounds derived from imidazo[2,1-b]thiazole exhibited activity against Mycobacterium tuberculosis, with some showing IC90 values as low as 4.00 µM .
- The cytotoxicity profile was favorable, indicating minimal toxicity to human embryonic kidney (HEK-293) cells .
Case Study 1: Antitumor Activity
A series of compounds including our target compound were synthesized and evaluated for their ability to inhibit tumor growth in vitro. The results indicated that:
- Compounds with electron-withdrawing groups like fluorine at the para position were more effective than their non-substituted counterparts.
- The enhanced activity was attributed to increased lipophilicity and better interaction with cellular targets .
Case Study 2: Antiviral Efficacy
In a study assessing antiviral activity against Coxsackie B4 virus:
Comparison with Similar Compounds
Key Observations :
- Linker and Moiety: The ethanone linker in the target compound differs from acetamide (5i, 5j) or hydrazine-carbothioamide (4d) derivatives, which may alter pharmacokinetics (e.g., absorption, half-life) .
- Piperazine Modifications : The 4-methylpiperazine in the target compound is less sterically hindered than the 4-methoxybenzyl-piperazine in 5l, possibly improving blood-brain barrier penetration .
Physicochemical Properties
Note: The ethanone linker in the target compound may reduce crystallinity compared to acetamide analogs, improving bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
